molecular formula C25H20BrN7O3 B11692461 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(Z)-[2-(benzyloxy)-5-bromophenyl]methylidene}acetohydrazide

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(Z)-[2-(benzyloxy)-5-bromophenyl]methylidene}acetohydrazide

Cat. No.: B11692461
M. Wt: 546.4 g/mol
InChI Key: SVJGYTZGVOPFAN-QDTIIGTASA-N
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Description

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE]ACETOHYDRAZIDE is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting from commercially available precursors. The key steps may include:

  • Formation of the 1,3-benzodiazole core through cyclization reactions.
  • Introduction of the oxadiazole ring via condensation reactions.
  • Functionalization of the benzene ring with bromine and benzyloxy groups.
  • Coupling of the hydrazide moiety with the aldehyde derivative to form the final product.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated reactors, continuous flow systems, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups at the bromine site.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may serve as a probe or ligand for studying enzyme interactions and cellular processes. Its potential bioactivity makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be investigated for its therapeutic potential. Its structural features suggest it may interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYLIDENE]ACETOHYDRAZIDE
  • 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-[2-(BENZYLOXY)-5-FLUOROPHENYL]METHYLIDENE]ACETOHYDRAZIDE

Uniqueness

The uniqueness of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(Z)-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE]ACETOHYDRAZIDE lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H20BrN7O3

Molecular Weight

546.4 g/mol

IUPAC Name

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(Z)-(5-bromo-2-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H20BrN7O3/c26-18-10-11-21(35-15-16-6-2-1-3-7-16)17(12-18)13-28-30-22(34)14-33-20-9-5-4-8-19(20)29-25(33)23-24(27)32-36-31-23/h1-13H,14-15H2,(H2,27,32)(H,30,34)/b28-13-

InChI Key

SVJGYTZGVOPFAN-QDTIIGTASA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)/C=N\NC(=O)CN3C4=CC=CC=C4N=C3C5=NON=C5N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=NNC(=O)CN3C4=CC=CC=C4N=C3C5=NON=C5N

Origin of Product

United States

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